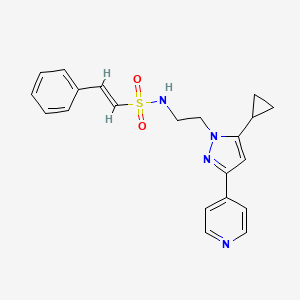

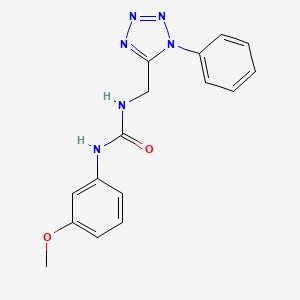

![molecular formula C22H31N5O2 B2398814 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923174-31-6](/img/structure/B2398814.png)

2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine”, there are related compounds that have been synthesized. For instance, a series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives have been successfully designed and synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

This compound, as part of a broader category of piperazinyl pyrimidine derivatives, is involved in the synthesis of molecules with potential pharmacological applications. These derivatives are synthesized through reactions that yield compounds with specific structures, aimed at targeting various pharmacological targets. For instance, the synthesis of 4-piperazinopyrimidines with a methylthio substituent has been explored for their antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, showing a promising profile for clinical investigations in antiemetic activities (Mattioda et al., 1975).

Heterocyclic Synthons for α-Amino Acids

Heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines with various heterocyclic rings, including tetrahydro-2H-pyran, tetrahydro-2H-thiopyran, and N-protected piperidine, have been synthesized and utilized as synthons for heterocyclic α-amino acids. These compounds are instrumental in the synthesis of peptides, demonstrating the versatility of piperazine derivatives in creating complex organic molecules with potential biological activities (Strässler et al., 1997).

Antiproliferative Activity

Compounds related to 2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine have been evaluated for their antiproliferative activity against various cancer cell lines. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related derivatives were synthesized and showed significant anti-proliferative activities, highlighting the therapeutic potential of these derivatives in oncology (Parveen et al., 2017).

Synthesis of Piperazines

A visible-light-promoted decarboxylative annulation protocol has been developed for the synthesis of 2-substituted piperazines, including those with aryl, heteroaryl, and alkyl groups. This method, which utilizes a glycine-based diamine and various aldehydes, demonstrates the importance of piperazine scaffolds in medicinal chemistry and showcases innovative approaches to their synthesis (Gueret et al., 2020).

Propiedades

IUPAC Name |

(4-butoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O2/c1-4-6-15-29-19-9-7-18(8-10-19)21(28)26-11-13-27(14-12-26)22-24-17(3)16-20(25-22)23-5-2/h7-10,16H,4-6,11-15H2,1-3H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIUKQPVSIGSTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/no-structure.png)

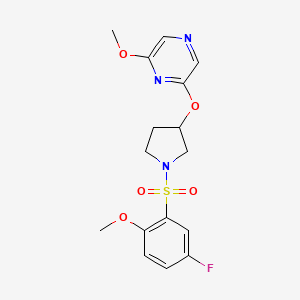

![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)

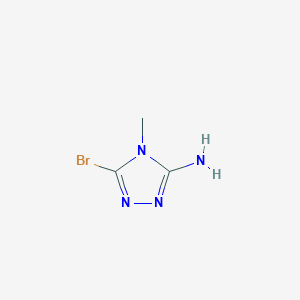

![4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2398744.png)

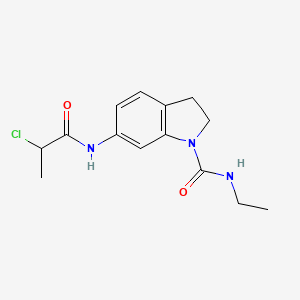

![ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2398745.png)

![Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2398749.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2398753.png)